

An In-depth Technical Guide to Isoquinoline-4-boronic Acid Pinacol Ester

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Compound of Interest

Compound Name: 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline

Cat. No.: B1302307

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties, synthesis, and key applications of isoquinoline-4-boronic acid pinacol ester. This versatile compound serves as a crucial building block in medicinal chemistry and materials science, primarily utilized in palladium-catalyzed cross-coupling reactions to construct complex molecular architectures.

Core Physical Properties

Isoquinoline-4-boronic acid pinacol ester is a white to light yellow crystalline powder at room temperature.^[1] A summary of its key physical and chemical properties is presented below.

Property	Value	Source
Molecular Formula	C ₁₅ H ₁₈ BNO ₂	[1][2][3]
Molecular Weight	255.12 g/mol	[1][2][3]
Melting Point	99 - 103 °C	[1]
Boiling Point	Data not available	
Density	Data not available	
Appearance	White to light yellow crystalline powder	[1]
Solubility	Generally soluble in organic solvents such as chloroform, ether, and acetone; limited solubility in water.	
CAS Number	685103-98-4	[1][2]

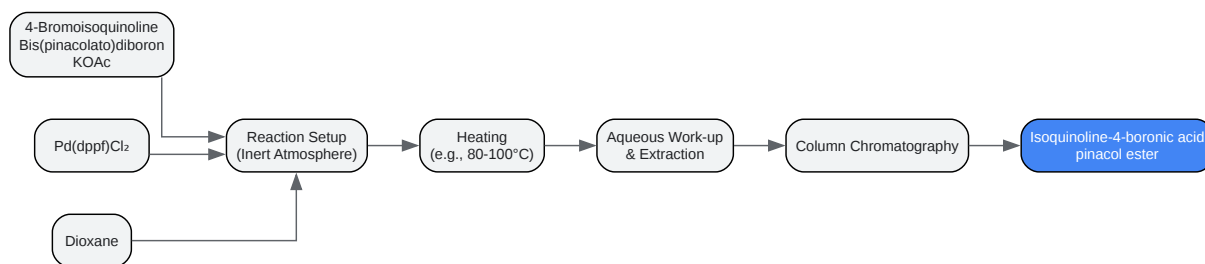
Experimental Protocols

Detailed methodologies for the synthesis of isoquinoline-4-boronic acid pinacol ester and its application in Suzuki-Miyaura cross-coupling reactions are provided below. These protocols are based on established procedures for similar heterocyclic boronic esters.

1. Synthesis of Isoquinoline-4-boronic Acid Pinacol Ester via Miyaura Borylation

This protocol describes the synthesis from a halo-isoquinoline precursor.

- Reaction Workflow:



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Miyaura Borylation Synthesis Workflow

- Materials:

- 4-Bromoisoquinoline
- Bis(pinacolato)diboron (B₂pin₂)
- Potassium acetate (KOAc)
- [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
- Anhydrous 1,4-dioxane
- Nitrogen or Argon gas
- Standard glassware for inert atmosphere reactions

- Procedure:

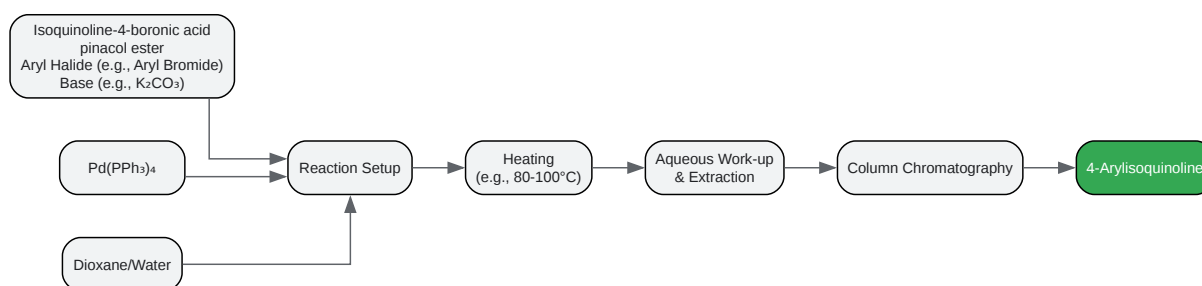
- To a flame-dried Schlenk flask, add 4-bromoisoquinoline (1.0 eq.), bis(pinacolato)diboron (1.1 eq.), and potassium acetate (3.0 eq.).
- Add the palladium catalyst, Pd(dppf)Cl₂ (0.03 eq.).
- Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

- Add anhydrous 1,4-dioxane via syringe.
- Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
- Upon completion, cool the reaction to room temperature.
- Dilute the mixture with ethyl acetate and filter through a pad of celite.
- Wash the filtrate with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure isoquinoline-4-boronic acid pinacol ester.

2. Suzuki-Miyaura Cross-Coupling of Isoquinoline-4-boronic Acid Pinacol Ester with an Aryl Halide

This protocol outlines the use of the title compound to synthesize 4-arylisquinolines.

- Reaction Workflow:



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Suzuki-Miyaura Coupling Workflow

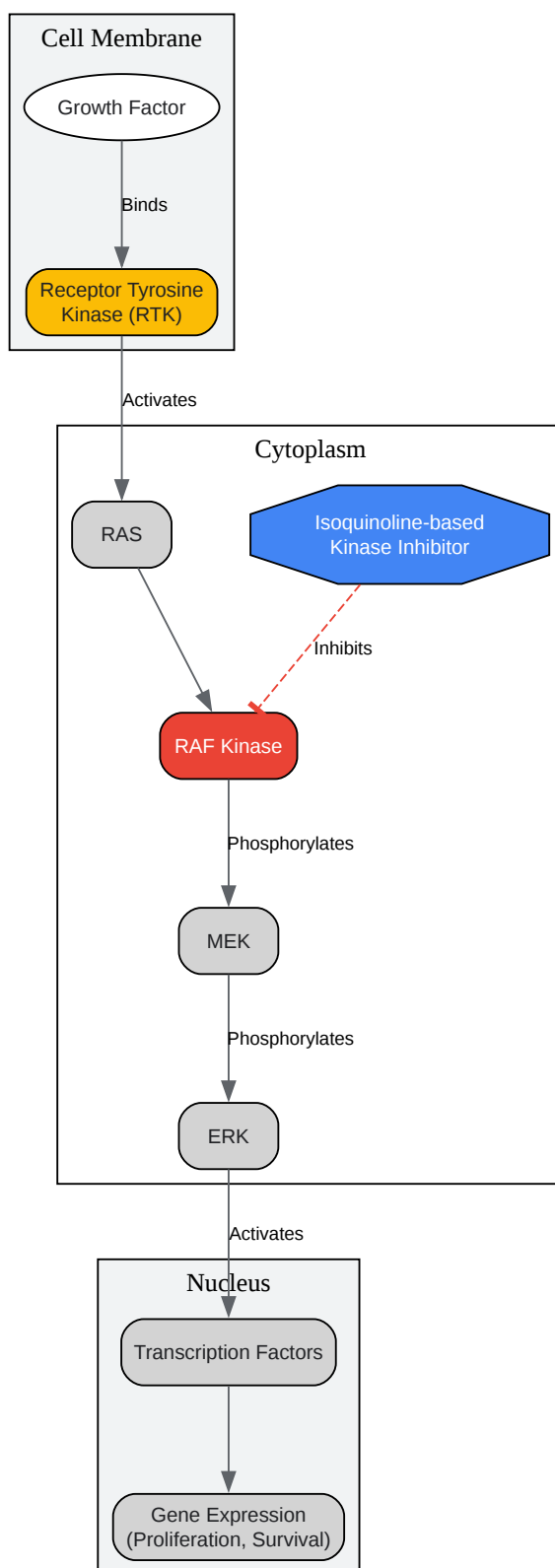
- Materials:
 - Isoquinoline-4-boronic acid pinacol ester (1.2 eq.)
 - Aryl halide (e.g., aryl bromide) (1.0 eq.)
 - Potassium carbonate (K_2CO_3) (2.0 eq.)
 - Tetrakis(triphenylphosphine)palladium(0) ($Pd(PPh_3)_4$) (0.05 eq.)
 - 1,4-Dioxane and water (e.g., 4:1 mixture)
 - Nitrogen or Argon gas
 - Standard glassware for inert atmosphere reactions
- Procedure:
 - In a Schlenk flask, combine the aryl halide (1.0 eq.), isoquinoline-4-boronic acid pinacol ester (1.2 eq.), and potassium carbonate (2.0 eq.).
 - Add the palladium catalyst, $Pd(PPh_3)_4$ (0.05 eq.).
 - Evacuate and backfill the flask with an inert gas three times.
 - Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1).
 - Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
 - After cooling to room temperature, dilute the reaction mixture with ethyl acetate.
 - Wash with water and then with brine.
 - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

- Purify the crude product by column chromatography on silica gel to obtain the desired 4-arylisoquinoline.

Application in Drug Discovery: Targeting Kinase Signaling Pathways

The isoquinoline scaffold is a privileged structure in medicinal chemistry, found in numerous biologically active compounds, including many that function as kinase inhibitors. Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. Isoquinoline-based compounds can be designed to target the ATP-binding site of specific kinases, thereby inhibiting their activity and disrupting downstream signaling cascades that promote cell proliferation and survival.

The following diagram illustrates a simplified, representative signaling pathway involving a Receptor Tyrosine Kinase (RTK) and the downstream RAS/MAPK cascade, a common target in oncology. An isoquinoline-based inhibitor, synthesized using isoquinoline-4-boronic acid pinacol ester as a key intermediate, can be designed to block the activity of a kinase within this pathway.



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Targeting the RAS/MAPK Pathway with an Isoquinoline-based Inhibitor

This diagram illustrates how a growth factor binding to its receptor tyrosine kinase (RTK) on the cell surface initiates a signaling cascade. This leads to the sequential activation of RAS, RAF, MEK, and ERK. Activated ERK then moves into the nucleus to activate transcription factors that promote cell proliferation and survival. An isoquinoline-based kinase inhibitor can be designed to specifically block the activity of a kinase in this pathway, such as RAF, thereby preventing downstream signaling and inhibiting cancer cell growth. Isoquinoline-4-boronic acid pinacol ester is a valuable starting material for the synthesis of libraries of such potential kinase inhibitors.

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